![molecular formula C9H12ClNO2 B2530467 (S)-1-(苯并[d][1,3]二氧杂环-5-基)乙胺盐酸盐 CAS No. 1642301-09-4](/img/structure/B2530467.png)

(S)-1-(苯并[d][1,3]二氧杂环-5-基)乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

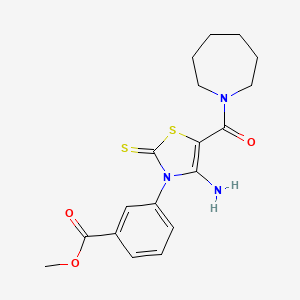

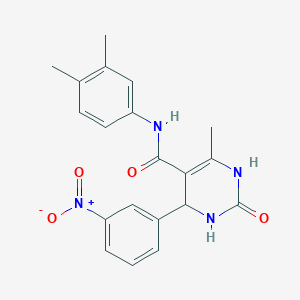

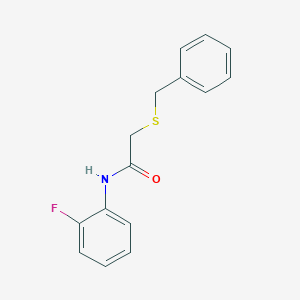

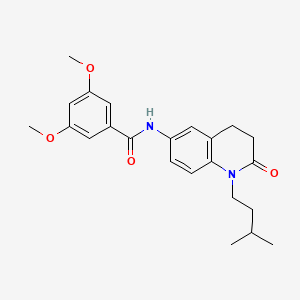

“(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It is a compound that has been studied in various fields of research .

Synthesis Analysis

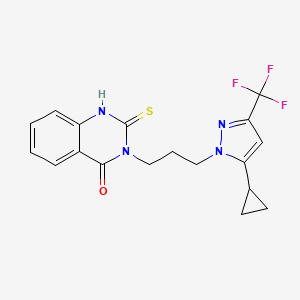

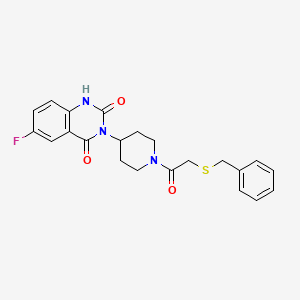

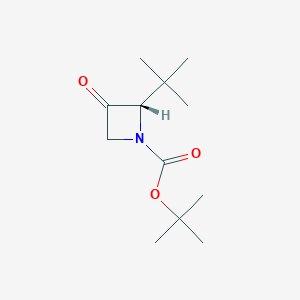

The synthesis of similar compounds has been reported in the literature. For instance, a series of chalcone derivatives were designed, synthesized, and evaluated for their cytotoxic potential . Another study reported the optimization of asymmetric reduction conditions of a similar compound . The optimum reaction conditions were predicted as pH 6.20, temperature 30°C, incubation time 30h, and agitation speed 193rpm .

Molecular Structure Analysis

The molecular structure of “(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” can be analyzed using various techniques. For instance, X-ray intensity data for a similar compound was collected at a temperature of 293K on a Rigaku XtaLAB Mini diffractometer .

Chemical Reactions Analysis

The chemical reactions involving “(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” can be complex and varied. One study reported the use of D-optimal experimental design-based optimization in a biocatalytic asymmetric reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” can be determined using various analytical techniques. For example, one study reported the physicochemical properties of a similar compound, including its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area .

科学研究应用

化学合成和结构分析

合成了一种新型化合物,3-(苯并[d][1,3]二氧杂环-5-基)-1-(3-氯苯基)-5-(2,4-二氯苯基)-4,5-二氢-1H-吡唑,并使用 X 射线衍射对其进行了表征和分析,揭示了对其稳定性至关重要的相互作用。该合成涉及 (E)-1-(苯并[d][1,3]二氧杂环-5-基)-3-(2,4-二氯苯基)丙-2-烯-1-酮,展示了 (S)-1-(苯并[d][1,3]二氧杂环-5-基)乙胺衍生物在化学合成中的多功能性以及分子相互作用在确定化合物稳定性中的重要性 (Naveen 等,2018)。

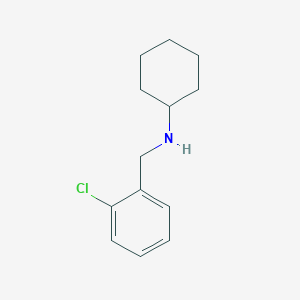

催化过程和手性胺的合成

(S)-1-(苯并[d][1,3]二氧杂环-5-基)乙胺衍生物用于苄基肟的催化对映选择性硼氢化还原,从而制备手性胺。该过程突出了该化合物在不对称合成中的用途,为开发具有潜在药用价值的手性分子做出了贡献 (Huang 等,2011)。

抗菌和抗真菌活性

从 (S)-1-(苯并[d][1,3]二氧杂环-5-基)乙胺开始合成新型酰胺,显示出显着的抗菌和抗真菌活性。这项研究强调了衍生物在开发新型抗菌和抗真菌剂方面的潜力,为发现新型疗法提供了一条有希望的途径 (Pejchal 等,2015)。

不对称合成和药物化学

采用 (S)-1-(苯并[d][1,3]二氧杂环-5-基)乙胺的新型合成策略导致了基于异吲哚并苯并氮杂菲的伦诺克萨明生物碱的高效合成。这种涉及不对称氢化的方法突出了 (S)-1-(苯并[d][1,3]二氧杂环-5-基)乙胺衍生物在具有潜在药理特性的复杂分子的不对称合成中的重要性 (Mirabal-Gallardo 等,2012)。

未来方向

属性

IUPAC Name |

(1S)-1-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOBQBDZUNCOGL-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OCO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)

![5-Methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2530387.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2530389.png)

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)

![6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B2530396.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2530398.png)